2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide
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Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate phthalic anhydride derivatives with hydrazine.
Acetamide Formation: The acetamide moiety can be introduced by reacting the phthalazinone derivative with an appropriate acylating agent.
Benzimidazole Attachment: The final step involves the coupling of the benzimidazole moiety to the acetamide group using a suitable linker and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores.
Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-25-15-7-5-4-6-14(15)24-17(25)11-22-18(27)12-26-21(28)19-13(10-23-26)8-9-16(29-2)20(19)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
InChI Key |
KTURZGJBFGCVHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
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